molecular formula C22H13BrO B13123762 2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan

2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan

Katalognummer: B13123762
Molekulargewicht: 373.2 g/mol
InChI-Schlüssel: CDSSXMNLOHOPKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan is a complex organic compound that features a bromonaphthalene moiety attached to a dibenzofuran structure. This compound is part of the dibenzofuran family, which is known for its aromatic properties and stability. Dibenzofurans are often used in various scientific and industrial applications due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan typically involves the bromination of naphthalene followed by a coupling reaction with dibenzofuran. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For example, 1-bromodibenzo[b,d]furan can be reacted with 4-bromonaphthalene in the presence of a palladium catalyst and a suitable base in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include 1,4-dioxane and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dibenzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan involves its interaction with various molecular targets. In organic electronics, its electroluminescent properties are due to the efficient π-conjugation and suppression of vibrational relaxation, resulting in narrowband emission . In pharmaceutical research, its mechanism of action would depend on the specific biological target it interacts with.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan is unique due to the presence of the bromonaphthalene moiety, which imparts distinct electronic and steric properties compared to other dibenzofuran derivatives. This uniqueness makes it valuable in specific applications such as organic electronics and material science.

Eigenschaften

Molekularformel

C22H13BrO

Molekulargewicht

373.2 g/mol

IUPAC-Name

2-(4-bromonaphthalen-1-yl)dibenzofuran

InChI

InChI=1S/C22H13BrO/c23-20-11-10-15(16-5-1-2-6-17(16)20)14-9-12-22-19(13-14)18-7-3-4-8-21(18)24-22/h1-13H

InChI-Schlüssel

CDSSXMNLOHOPKH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC4=C(C=C3)OC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.